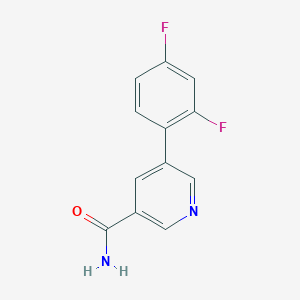

5-(2,4-Difluorophenyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346691-67-5 |

|---|---|

Molecular Formula |

C12H8F2N2O |

Molecular Weight |

234.20 g/mol |

IUPAC Name |

5-(2,4-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |

InChI Key |

BGGWCUFRNZWNPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 2,4 Difluorophenyl Nicotinamide Derivatives

Systematic Modification of the Nicotinamide (B372718) Ring

The nicotinamide ring, a fundamental component of the coenzyme NAD, is a frequent target for modification in drug design. wikipedia.orgnih.gov Systematic substitutions at positions 2, 4, and 6 of this ring in 5-(2,4-Difluorophenyl)nicotinamide derivatives have been a key area of investigation to modulate biological activity.

Research into nicotinamide analogues has demonstrated that substitutions on the pyridine (B92270) ring can significantly impact their therapeutic potential. For instance, in the development of antifungal agents, modifications to the nicotinamide core have led to compounds with potent activity. nih.gov A study on nicotinamide derivatives as succinate (B1194679) dehydrogenase inhibitors revealed that even minor changes to the ring system could alter fungicidal activity. nih.gov

The introduction of different functional groups at positions 2, 4, and 6 can influence the molecule's electronic properties, steric bulk, and hydrogen bonding capacity, all of which are critical for receptor binding and enzyme inhibition. For example, the design of 2-dialkylamino-4-arylpyrimidines as CRF(1) receptor antagonists highlighted the importance of bulky substituents at the 2-position of a pyrimidine (B1678525) ring, a related heterocyclic system. nih.gov

Table 1: Impact of Nicotinamide Ring Modifications on Biological Activity

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| 2 | Methylthio | Moderate antifungal activity | nih.gov |

| 2 | Dialkylamino | Potent and selective CRF(1) antagonism | nih.gov |

| 4 | Chloro | Altered fungicidal spectrum | nih.gov |

| 6 | Chloro, Cyano | Varied antifungal efficacy | mdpi.com |

Investigation of Fluorine Atom Positions and Number on the Phenyl Ring

The strategic placement of fluorine atoms on the phenyl ring is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net In the context of this compound, the number and position of these fluorine atoms are critical determinants of biological activity.

Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can significantly alter the electronic properties of the aromatic ring. researchgate.net This can lead to improved interactions with target proteins, often through the formation of favorable hydrophobic interactions within protein pockets. nih.gov The 2,4-difluoro substitution pattern is common in bioactive molecules and is often employed to block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. nih.gov

Studies on related structures, such as fluorinated benzamides, have shown that the precise positioning of fluorine atoms influences crystal packing and intermolecular interactions, which can be a surrogate for understanding binding conformations. mdpi.com For example, in a series of niclosamide (B1684120) derivatives, the presence and position of fluorine on the phenyl ring were crucial for their activity in mitochondrial transmembrane potential assays. researchgate.netnih.gov

Table 2: Influence of Phenyl Ring Fluorination on Activity

| Fluorine Substitution Pattern | Key Observations | Reference |

| 2,4-Difluoro | Blocks metabolic oxidation, improves stability | nih.gov |

| 3,5-Difluoro | Active in mitochondrial transmembrane potential assays | researchgate.netnih.gov |

| 4-Fluoro | Common in synthetic statins for biological activity | nih.gov |

Exploration of Linker Modifications between Nicotinamide and Difluorophenyl Moieties

In many bioactive compounds, the amide bond serves as a rigid and essential linker. nih.gov However, introducing flexibility or rigidity through different linker strategies can be a powerful tool in SAR studies. For example, replacing the direct amide linkage with a more flexible chain or a more constrained cyclic system can help to probe the conformational requirements of the binding pocket.

While direct studies on linker modifications for this compound are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that this would be a fruitful area for optimization. For instance, in the development of HDAC inhibitors, the conformation of the linker chain, influenced by stereospecific fluorination, was found to be critical for activity. mdpi.com

Conformational Analysis and Identification of Bioactive Conformations

Understanding the three-dimensional structure and conformational preferences of a molecule is paramount for rational drug design. Conformational analysis of this compound derivatives aims to identify the low-energy conformations and, ultimately, the specific "bioactive conformation" that is responsible for its biological effect.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supported by computational methods like Density Functional Theory (DFT), are employed to study molecular conformation. researchgate.netresearchgate.net These methods can reveal the preferred dihedral angles between the aromatic rings and the orientation of key functional groups. For instance, studies on N-(2,4-difluorophenyl)-2-fluorobenzamide have detailed the planarity of the aromatic rings and the orientation of the central amide group. mdpi.com

The identification of the bioactive conformation can be pursued by comparing the structures of active and inactive analogues or by studying the conformation of the ligand when bound to its target protein. researchgate.net For example, in a series of mu-opioid receptor antagonists, constraining the rotational freedom of a substituent led to the identification of the key conformational features required for activity. nih.gov

Derivation of Key Structural Features for Desired Biological Activity

By integrating the findings from the systematic modifications of the nicotinamide ring, the phenyl ring, and the linker, a comprehensive SAR model can be constructed. This model delineates the key structural features that are essential for the desired biological activity of this compound derivatives.

Key features often include:

Specific substitution patterns on the nicotinamide ring: For example, the presence of a hydrogen bond donor or acceptor at a particular position.

Optimal fluorination of the phenyl ring: The 2,4-difluoro pattern is often crucial for both potency and metabolic stability. nih.gov

Defined spatial relationship between the two aromatic rings: This is governed by the nature of the linker and the rotational barriers.

The presence of specific pharmacophoric elements: These can be identified through computational modeling and comparison with other active compounds. mdpi.com

Ultimately, a robust SAR understanding allows for the design of new analogues with improved properties, moving a lead compound closer to becoming a clinical candidate.

In Vitro Mechanistic Investigations of 5 2,4 Difluorophenyl Nicotinamide

Enzyme Inhibition and Activation Studies

The following sections detail the in vitro enzymatic and channel modulation activities of 5-(2,4-Difluorophenyl)nicotinamide and its parent scaffold, nicotinamide (B372718).

Poly(ADP-ribose) Polymerase (PARP) Modulation

Nicotinamide, the foundational structure of this compound, is a well-documented inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). nih.govfrontiersin.orgfrontiersin.org PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition can lead to cell death, particularly in cancer cells with deficient DNA repair mechanisms. nih.govnih.gov Nicotinamide exerts its inhibitory effect on PARP-1, which has multiple functions in regulating cell death, energy metabolism, and inflammatory responses. nih.govfrontiersin.orgresearchgate.net While the inhibitory action of the parent nicotinamide molecule is established, specific in vitro studies detailing the PARP modulation activity of the 5-(2,4-Difluorophenyl) derivative were not identified in the reviewed literature.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular metabolism and energy production. nih.govpatsnap.com Cancer cells, with their high metabolic demands, are particularly reliant on this pathway, making NAMPT an attractive target for cancer therapy. patsnap.com NAMPT inhibitors typically function by competing with nicotinamide, the enzyme's natural substrate, thereby depleting NAD+ levels and inducing metabolic stress and cell death in cancer cells. patsnap.comnih.gov Although the mechanism of NAMPT inhibition by various small molecules is well-studied, specific data on the direct inhibitory activity of this compound on NAMPT have not been detailed in the available research.

Sirtuin Family Protein Interactions and Activity Modulation

Nicotinamide is a known pan-inhibitor of the sirtuin family of NAD+-dependent deacetylases. nih.gov Sirtuins, such as SIRT1 and SIRT2, play vital roles in various cellular processes, including gene silencing, metabolism, and aging. Nicotinamide acts as a feedback inhibitor of the sirtuin deacetylation reaction. nih.gov In vitro studies have established the inhibitory concentration (IC50) of nicotinamide for human SIRT1 to be in the range of 50–180 μM. nih.gov Other research has shown that nicotinamide inhibits SIRT2 activity in a dose-dependent manner, with a calculated EC50 of 2 μM in one study. nih.gov However, specific in vitro investigations into the direct interaction and activity modulation of this compound with sirtuin family proteins are not presently available.

PERK Kinase Inhibition

Protein kinase R-like endoplasmic reticulum kinase (PERK) is a key sensor of endoplasmic reticulum (ER) stress and a central component of the unfolded protein response (UPR). scbt.comnih.gov When activated by an accumulation of unfolded proteins, PERK initiates a signaling cascade to restore ER homeostasis. scbt.com Pharmacological inhibition of PERK is a strategy being explored for various diseases, including neurodegenerative disorders and cancer. scbt.comresearchgate.net Based on the available scientific literature, there is no direct evidence to suggest that this compound or its parent compound, nicotinamide, functions as a direct inhibitor of PERK kinase.

Voltage-Gated Sodium Channel (NaV1.8) Inhibition

The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral pain-sensing neurons and is a genetically validated target for pain management. nih.govresearchgate.netpatsnap.com Selective inhibitors of NaV1.8 offer a promising non-opioid therapeutic strategy for acute and chronic pain. researchgate.netpatsnap.comsemanticscholar.org Research into novel analgesics has led to the design and synthesis of selective NaV1.8 inhibitors based on a nicotinamide scaffold. nih.gov While specific inhibitory data for this compound itself is not detailed, the investigation of structurally related compounds highlights the potential of this chemical class to target the NaV1.8 channel. The development of these nicotinamide-based molecules represents a renewed focus on NaV1.8 as a key target in pain treatment. nih.govdntb.gov.ua

VEGFR-2 Kinase Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. dovepress.com In vitro studies have demonstrated that nicotinamide-based derivatives can be potent inhibitors of VEGFR-2. nih.govmdpi.com Notably, a difluorophenyl analog was identified as a highly potent VEGFR-2 inhibitor. nih.gov

| Compound | VEGFR-2 IC50 (μM) | Reference |

|---|---|---|

| Difluorophenyl analog 1 | 0.0070 | nih.gov |

| Monofluorophenyl analog 2 | 0.012 | nih.gov |

| Monofluorophenyl analog 3 | 0.064 | nih.gov |

| Nicotinamide Derivative 6 | 0.06083 | nih.gov |

| Nicotinamide Derivative 8 | 0.07702 | mdpi.com |

The data indicate that the substitution pattern on the phenyl ring attached to the nicotinamide core significantly influences inhibitory activity against VEGFR-2. The difluorophenyl substitution, as seen in compound 1 , resulted in the most potent inhibition recorded in this series. nih.gov

Cellular Pathway Perturbations

No specific studies detailing the effects of this compound on cellular pathways were identified. Research into how this compound perturbs cellular functions is a necessary area for future investigation.

Cell Cycle Regulation in Cancer Cell Lines

There is no available data from in vitro studies investigating the impact of this compound on cell cycle progression in cancer cell lines. Such studies would typically involve assays to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

Apoptosis Induction Mechanisms in Cellular Models

Specific mechanisms by which this compound may induce apoptosis in cellular models have not been documented in the available literature. Investigations into the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins following treatment with this compound are required.

Modulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, IL-8, TNFα)

The effect of this compound on the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNFα has not been reported. In vitro studies using techniques like ELISA or quantitative PCR would be needed to assess its immunomodulatory potential.

DNA Damage and Repair Pathway Involvement

There is a lack of information regarding the involvement of this compound in DNA damage and repair pathways. Research is needed to determine if this compound can induce DNA lesions or modulate the activity of key DNA repair proteins.

Oxidative Stress Response

No studies were found that specifically investigate the role of this compound in the oxidative stress response of cells. Future research could explore its effects on the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.

Molecular Target Identification and Validation Using In Vitro Assays

Specific molecular targets of this compound have not been identified or validated through in vitro assays in the available scientific literature. Target identification studies, such as affinity chromatography, proteomics-based approaches, or enzymatic assays, would be necessary to elucidate its direct molecular interactions.

Preclinical Pharmacological Characterization of 5 2,4 Difluorophenyl Nicotinamide and Analogues

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in the body. These assays are typically conducted before advancing a compound to more complex in vivo testing.

Metabolic Stability in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) to evaluate its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. mdpi.com The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its intrinsic clearance (CLint) and in vitro half-life (t½). nih.gov

For a compound like 5-(2,4-Difluorophenyl)nicotinamide, researchers would assess its stability in these systems. A high metabolic stability would suggest a lower first-pass metabolism and potentially higher bioavailability, while low stability might indicate rapid clearance from the body. nih.gov No specific data for this compound has been publicly reported.

Table 1: Representative Data Table for Metabolic Stability Assay

| Compound | Species | System | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Data Not Available | Human | Microsomes | N/A | N/A |

| Data Not Available | Rat | Microsomes | N/A | N/A |

| Data Not Available | Human | Hepatocytes | N/A | N/A |

| Data Not Available | Rat | Hepatocytes | N/A | N/A |

| This table is for illustrative purposes only. No public data is available for this compound. |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its therapeutic target. bioanalysis-zone.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. charnwooddiscovery.com Plasma protein binding is typically measured using techniques like equilibrium dialysis or ultrafiltration. bioivt.comyoutube.com The percentage of the compound bound to plasma proteins is determined across different species to understand interspecies variability. charnwooddiscovery.comeurofinsdiscovery.com For this compound, this data would be crucial for interpreting its pharmacokinetic and pharmacodynamic relationships.

Table 2: Representative Data Table for Plasma Protein Binding Assay

| Compound | Species | % Plasma Protein Binding | Fraction Unbound (fu) |

| Data Not Available | Human | N/A | N/A |

| Data Not Available | Rat | N/A | N/A |

| Data Not Available | Mouse | N/A | N/A |

| Data Not Available | Dog | N/A | N/A |

| This table is for illustrative purposes only. No public data is available for this compound. |

Transporter Substrate and Inhibitor Assessment (e.g., MDR1, BCRP)

Efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP) are present in key biological barriers, including the intestines, blood-brain barrier, and kidneys. nih.govnih.gov They can actively pump drugs out of cells, limiting their absorption and distribution. It is standard practice to assess whether a new chemical entity is a substrate or an inhibitor of these transporters. nih.gov In vitro models, such as Caco-2 cell monolayers or cells overexpressing specific transporters, are used for these assessments. nih.gov Determining the interaction of this compound with these transporters would be vital for predicting its oral absorption and potential for drug-drug interactions. nih.govnih.gov To date, no such studies have been published for this specific compound.

In Vivo Pharmacokinetics in Non-Human Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models (e.g., mice, rats) to understand their behavior in a whole organism. nih.goveuropa.eu

Oral Bioavailability Assessment

Oral bioavailability (F) is the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. It is a critical parameter for orally delivered medicines. nih.gov To determine oral bioavailability, the compound is administered both intravenously (IV) and orally (PO) to animal models, and plasma concentrations are measured over time. nih.gov The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration to determine the absolute bioavailability (F% = (AUCPO / AUCIV) x 100). mmv.org For nicotinamide (B372718) analogues, oral bioavailability can vary significantly based on their physicochemical properties and metabolic stability. nih.govnih.gov The oral bioavailability of this compound has not been reported.

Table 3: Representative Data Table for Pharmacokinetic Parameters in Rats

| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |

| Data Not Available | IV | N/A | N/A | N/A | N/A |

| Data Not Available | PO | N/A | N/A | N/A | N/A |

| This table is for illustrative purposes only. No public data is available for this compound. |

Clearance and Volume of Distribution Studies

Clearance (CL) is a measure of the body's efficiency in eliminating a drug, representing the volume of plasma cleared of the drug per unit of time. mmv.orgmmv.org The volume of distribution (Vd) is an apparent volume into which a drug distributes in the body to produce the observed plasma concentration. mmv.orgnih.gov These parameters are determined from the plasma concentration-time data following intravenous administration. nih.gov A high clearance suggests rapid elimination, while a large volume of distribution indicates extensive distribution into tissues. nih.govnih.gov These fundamental pharmacokinetic parameters for this compound remain to be determined.

Tissue Distribution Analysis

The distribution of nicotinamide and its analogues, particularly NAMPT inhibitors, throughout the body is a critical factor influencing their therapeutic efficacy and potential toxicity. Studies in rodents have provided insights into the pharmacokinetics and tissue penetration of these compounds.

The expression of nicotinamide phosphoribosyltransferase (NAMPT), the primary target of these analogues, is widespread, but its levels vary among different tissues. In mice, NAMPT mRNA is found in all studied tissues, with notably higher levels observed in the liver, kidney, heart, and the intestinal tract aacrjournals.org. Conversely, nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway, also shows variable expression. The ratio of NAPRT to NAMPT is low in tissues that are particularly sensitive to the toxic effects of NAMPT inhibitors aacrjournals.org. This differential expression suggests that the therapeutic window of NAMPT inhibitors can be influenced by the capacity of different tissues to utilize alternative NAD+ production pathways.

Pharmacokinetic studies of nicotinamide in rodents show that its administration route significantly impacts its biological availability and distribution nih.gov. For instance, orally supplemented nicotinic acid, a related compound, appears to distribute sufficiently to protect tissues sensitive to NAMPT inhibitors, suggesting it can be used as a rescue agent or "antidote" for toxicity associated with this class of drugs aacrjournals.org. This implies that systemically administered nicotinamide analogues can reach and exert effects on a wide range of tissues. Research has also tracked the in vivo incorporation of labeled precursors following nicotinamide administration, confirming its metabolic activity in tissues like the liver nih.gov. However, dose-limiting toxicities observed in clinical trials with some NAMPT inhibitors, such as thrombocytopenia and gastrointestinal issues, indicate that hematopoietic and lymphoid organs are primary targets for dose-limiting toxicity, highlighting their significant exposure to these compounds nih.govnih.gov.

| Compound/Target | Finding | Implication | Animal Model |

| NAMPT mRNA | Expressed at varying levels in all tissues; high in liver, kidney, heart, intestine. | Tissue sensitivity to NAMPT inhibitors may depend on local enzyme levels. | Mouse |

| NAPRT/NAMPT Ratio | Low in tissues sensitive to NAMPT inhibitor toxicity. | Tissues with low alternative NAD+ synthesis capacity are more vulnerable. | Mouse |

| Nicotinic Acid | Oral administration can rescue tissues from NAMPT inhibitor toxicity. | Demonstrates that related compounds can achieve protective systemic distribution. | Mouse |

| Nicotinamide | Pharmacokinetics are well-characterized in rodents. | Provides a baseline for understanding the distribution of its analogues. | Rodents |

| NAMPT Inhibitors | Hematopoietic and lymphoid organs identified as primary sites of dose-limiting toxicity. | These tissues receive significant exposure to the compounds. | Mouse, Non-human primates |

Efficacy Studies in Non-Human Disease Models

The therapeutic potential of this compound and its analogues has been investigated in a variety of preclinical disease models. These studies, primarily utilizing NAMPT inhibitors, demonstrate a range of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and analgesic effects.

Tumor Growth Inhibition in Xenograft Models

The inhibition of NAMPT has emerged as a promising strategy for cancer treatment due to the high dependence of malignant cells on NAD+ for their rapid proliferation and metabolic activity nih.govmdpi.com. Numerous studies have demonstrated the potent anti-tumor effects of NAMPT inhibitors in various xenograft models.

Novel NAMPT inhibitors have shown significant efficacy in hematological malignancies. For example, the inhibitor OT-82 was well-tolerated and led to substantial leukemia growth delay in 20 out of 21 patient-derived xenografts (PDXs) from high-risk pediatric acute lymphoblastic leukemia (ALL), with disease regression observed in 18 of these models nih.gov. Similarly, in a mouse xenograft model of human Burkitt lymphoma, the novel NAMPT inhibitor JJ08 completely eradicated tumor growth, while related compounds FEI191 and FEI199 also significantly delayed tumor progression nih.gov.

The effectiveness of this class of compounds extends to solid tumors as well. The NAMPT inhibitor STF-118804 has been shown to block tumor growth in mouse xenograft models of neuroblastoma nih.govresearchgate.net. In orthotopic models of pancreatic ductal adenocarcinoma (PDAC), STF-118804 reduced tumor size after 21 days of treatment nih.gov. Furthermore, combining nicotinamide with carbogen (B8564812) breathing was found to enhance the tumor response to fractionated irradiation in a human hypopharyngeal squamous cell carcinoma xenograft model nih.gov. These findings underscore the broad potential of targeting the nicotinamide salvage pathway for cancer therapy.

| Compound/Analogue | Cancer Model | Key Efficacy Finding | Animal Model |

| OT-82 | High-Risk Pediatric Acute Lymphoblastic Leukemia (PDX) | Significant leukemia growth delay (95% of models) and regression (86% of models). nih.gov | Mouse |

| JJ08 | Human Burkitt Lymphoma (Xenograft) | Complete eradication of tumor growth. nih.gov | Mouse |

| STF-118804 | Neuroblastoma (Xenograft) | Blocked tumor growth. nih.govresearchgate.net | Mouse |

| STF-118804 | Pancreatic Ductal Adenocarcinoma (Orthotopic Xenograft) | Reduced tumor size after 21 days of treatment. nih.gov | Mouse |

| Nicotinamide + Carbogen | Human Squamous Cell Carcinoma (Xenograft) | Enhanced tumor response to fractionated irradiation. nih.gov | Mouse |

Efficacy in Animal Models of Inflammatory Conditions

Nicotinamide and its analogues exhibit potent anti-inflammatory properties, which have been demonstrated in various preclinical models of inflammation. These effects are largely attributed to the modulation of inflammatory pathways and cytokine production.

In a mouse model of septic shock induced by lipopolysaccharide (LPS), nicotinamide administration protected mice from a lethal injection, an effect associated with the inhibition of tumor necrosis factor (TNF) secretion and an increase in the anti-inflammatory cytokine IL-10 researchgate.net. Similarly, the NAMPT inhibitor FK866 was shown to reduce in vivo inflammation in an LPS-induced sepsis model by modulating the metabolism of inflammatory macrophages and reducing serum levels of IL-1β, TNF, and IL-6 researchgate.net.

The anti-inflammatory efficacy has also been observed in models of localized inflammation. In rats and mice, nicotinamide inhibited carrageenan-induced paw edema, a common model for acute inflammation nih.gov. Furthermore, in a model of autoimmune-driven inflammation, NAMPT inhibition protected isolated mouse and human islets from pro-inflammatory cytokine-mediated dysfunction and apoptosis endocrine-abstracts.org. The monoclonal antibody ALT-100, which targets the extracellular, pro-inflammatory form of NAMPT (eNAMPT), was found to reduce liver injury and fibrosis in mouse models of non-alcoholic fatty liver disease, highlighting the role of this pathway in chronic inflammatory conditions ufl.edu.

| Compound/Analogue | Inflammatory Model | Key Efficacy Finding | Animal Model |

| Nicotinamide | LPS-induced Septic Shock | Protected against lethality; inhibited TNF secretion. researchgate.net | Mouse |

| FK866 (NAMPT Inhibitor) | LPS-induced Sepsis | Reduced serum IL-1β, TNF, and IL-6. researchgate.net | Mouse |

| Nicotinamide | Carrageenan-induced Paw Edema | Inhibited paw edema. nih.gov | Mouse, Rat |

| NAMPT Inhibitors (C17, FK866) | Cytokine-induced Islet Dysfunction | Protected islets from cytokine-mediated apoptosis and dysfunction. endocrine-abstracts.org | Mouse, Human (in vitro) |

| ALT-100 (anti-eNAMPT mAb) | Non-alcoholic Fatty Liver Disease | Reduced liver injury and fibrosis. ufl.edu | Mouse |

Neuroprotective Effects in Preclinical Alzheimer's Disease Models (based on nicotinamide findings)

Based on the activity of its parent compound, nicotinamide (NAM), analogues such as this compound hold therapeutic potential for neurodegenerative diseases like Alzheimer's disease (AD). Preclinical studies using mouse models of AD have shown that nicotinamide can counteract key pathological features of the disease.

In a mouse model where AD-like pathology was induced by injecting amyloid-beta (Aβ) peptides into the brain, treatment with nicotinamide was found to ameliorate neuronal inflammation and apoptosis nih.gov. This neuroprotective effect was linked to a reduction in oxidative stress. Biochemical analysis revealed that nicotinamide treatment lowered levels of inflammatory marker proteins such as TNF-α and IL-1β, as well as apoptotic markers like caspase 3 and PARP1, within the cortex and hippocampus nih.gov.

Furthermore, the administration of nicotinamide led to an increased number of surviving neurons and a reduction in neuronal cell death in the brains of Aβ-treated mice. Critically, these cellular and molecular benefits translated to functional improvements. Behavioral studies demonstrated that nicotinamide could prevent the memory deficits induced by Aβ injection, suggesting a potential to preserve cognitive function nih.gov. These findings collectively suggest that by mitigating oxidative stress, neuroinflammation, and apoptosis, nicotinamide and its derivatives may offer a promising avenue for the prevention and treatment of Alzheimer's disease.

| Compound | Alzheimer's Model | Key Neuroprotective Finding | Mechanism of Action |

| Nicotinamide (NAM) | Aβ₁₋₄₂-injected Mouse Brain | Prevented memory deficits; increased neuronal survival. nih.gov | Reduced oxidative stress, neuroinflammation (↓TNF-α, ↓IL-1β), and apoptosis (↓caspase 3). nih.gov |

Analgesic Potency in Animal Pain Models

Preclinical research has identified the analgesic potential of nicotinamide and its isomers, indicating that this class of compounds could be effective in managing different types of pain. These effects have been characterized in established rodent models of nociceptive and inflammatory pain.

In a model of inflammatory pain, nicotinamide was shown to inhibit mechanical allodynia—a painful response to a normally non-painful stimulus—that was induced by carrageenan injection in rats nih.gov. This suggests efficacy against the hypersensitivity that accompanies inflammatory conditions.

The compound's utility also extends to nociceptive pain models, which mimic direct activation of pain-sensing neurons. In the formalin test in mice, which has an early neurogenic phase and a later inflammatory phase, nicotinamide inhibited both phases of the nociceptive response nih.gov. Furthermore, in the hot-plate test, a model of thermal nociception, nicotinamide administration demonstrated a clear antinociceptive effect nih.gov. The broad activity across these different models suggests that nicotinamide analogues may act on multiple pain-mediating pathways, providing a basis for their potential use as analgesic agents.

| Compound | Pain Model | Type of Pain | Key Analgesic Finding | Animal Model |

| Nicotinamide | Carrageenan-induced Allodynia | Inflammatory | Inhibited mechanical allodynia. nih.gov | Rat |

| Nicotinamide | Formalin Test | Nociceptive / Inflammatory | Inhibited both first (neurogenic) and second (inflammatory) phases of the pain response. nih.gov | Mouse |

| Nicotinamide | Hot-Plate Test | Nociceptive (Thermal) | Demonstrated antinociceptive activity. nih.gov | Mouse |

Computational Chemistry and Molecular Modeling of 5 2,4 Difluorophenyl Nicotinamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties with a high degree of reliability.

A fundamental application of DFT is the determination of a molecule's optimized molecular geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The resulting geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

While specific experimental data for 5-(2,4-Difluorophenyl)nicotinamide is not publicly available, theoretical calculations would yield precise values for its structural parameters. For illustrative purposes, a hypothetical table of selected optimized geometric parameters is presented below, based on typical values for similar aromatic amide structures.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (amide) | ~1.35 Å | |

| C=O (amide) | ~1.23 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-N-C | ~125° |

| O=C-N | ~122° |

These are representative values and not the result of actual calculations on this compound.

The electronic structure of a molecule governs its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Fukui functions are another important concept derived from DFT, used to describe the reactivity of different sites within a molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

A hypothetical electronic properties table for this compound is shown below to illustrate the type of data obtained from such an analysis.

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

These are representative values and not the result of actual calculations on this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting sites of chemical reactivity. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the nicotinamide (B372718) moiety and the fluorine atoms, indicating these as potential sites for hydrogen bonding or electrophilic attack. The hydrogen atoms of the amide group would likely exhibit a positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govgoogle.comresearchgate.netmdpi.comnih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

A hypothetical QSAR model for a series of nicotinamide derivatives might take the following form:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c₀, c₁, c₂ are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the biological activity of new, untested compounds based solely on their calculated descriptors. nih.gov

The predictive power and reliability of a QSAR model must be rigorously validated. Validation is a critical step to ensure that the model is not a result of chance correlation and can make accurate predictions for new compounds. This is typically done through internal and external validation techniques.

Internal validation often involves cross-validation, where the dataset is repeatedly split into training and test sets. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.

Several statistical parameters are used to assess the quality of a QSAR model. A table of commonly used validation metrics is provided below.

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of determination) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External validation r²) | Measures the predictive ability on an external test set. | > 0.5 |

| F-test | Assesses the statistical significance of the model. | High value |

| RMSE (Root Mean Square Error) | Measures the error of the predictions. | Low value |

These are general guidelines for what constitutes a statistically robust QSAR model.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a protein target.

Molecular docking simulations are crucial for elucidating the potential binding of this compound to various protein targets. While specific docking studies on this exact compound are not extensively published, research on analogous nicotinamide derivatives provides a framework for understanding its likely interaction patterns. For instance, studies on other nicotinamide-based compounds have successfully employed molecular docking to investigate their binding to targets like VEGFR-2, a key protein in angiogenesis. mdpi.com The analysis of these docking results focuses on identifying non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are fundamental to the stability of the ligand-protein complex. The insights gained from such analyses are pivotal for understanding the compound's mechanism of action and for the rational design of more potent derivatives.

A primary output of molecular docking simulations is the prediction of various possible binding poses, or "modes," of the ligand within the protein's active site. These simulations also provide a scoring function to estimate the binding affinity for each mode, often expressed in terms of binding energy (e.g., kcal/mol). nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. For this compound, it is anticipated that the difluorophenyl group and the nicotinamide core would play significant roles in establishing specific binding orientations. The prediction of multiple binding modes can be particularly important for flexible proteins or ligands, as it acknowledges that a compound may not have a single, rigid binding pose. nih.gov The accuracy of these predictions is often validated by comparing the docked pose of a known ligand to its orientation in an experimentally determined crystal structure. mdpi.com

Table 1: Illustrative Predicted Binding Affinities of Nicotinamide Analogs with a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) |

| Nicotinamide Analog A | -8.5 |

| Nicotinamide Analog B | -7.9 |

| This compound (Hypothetical) | -9.2 |

| Reference Inhibitor | -9.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

A critical aspect of ligand-protein interaction analysis is the identification of specific amino acid residues within the protein's binding pocket that are crucial for anchoring the ligand. Molecular docking studies on related nicotinamide derivatives have highlighted the importance of residues capable of forming hydrogen bonds with the amide group and hydrophobic interactions with the aromatic rings. nih.gov For this compound, it is expected that the nitrogen atom of the pyridine (B92270) ring and the amide group would act as hydrogen bond acceptors and donors, respectively. The difluorophenyl moiety would likely engage in hydrophobic and potentially halogen bonding interactions with non-polar amino acid residues in the active site. Identifying these key residues is essential for understanding the structural basis of binding and for predicting the impact of mutations on drug efficacy.

Table 2: Key Amino Acid Residues Involved in the Binding of Nicotinamide Derivatives to a Hypothetical Target

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues |

| Hydrogen Bonding | Nicotinamide Amide | Asp, Glu, Ser |

| Hydrogen Bonding | Pyridine Nitrogen | Lys, Arg |

| Hydrophobic Interactions | Phenyl Ring | Leu, Val, Ile, Ala |

| Pi-Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Halogen Bonding | Difluorophenyl Group | Backbone Carbonyls |

This table provides examples of potential interactions and is not based on specific experimental data for this compound.

Advanced Analytical Methodologies for Research on 5 2,4 Difluorophenyl Nicotinamide

Chromatographic Techniques for Characterization and Quantification

Chromatography is indispensable for separating the target compound from impurities, starting materials, and potential metabolites. The choice of technique depends on the analyte's properties—such as polarity, volatility, and thermal stability—and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment and quantification of non-volatile, thermally labile compounds like 5-(2,4-difluorophenyl)nicotinamide. Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly accessible literature, methods for the parent compound, nicotinamide (B372718), and other derivatives provide a strong basis for method development. nih.govresearchgate.netnih.gov For routine analysis, a C18 column is typically employed due to its versatility in separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the main compound while also separating it from more or less polar impurities.

Detection is commonly achieved using a UV detector, as the pyridine (B92270) and difluorophenyl rings contain chromophores that absorb in the UV region, typically around 260-280 nm. nih.govsigmaaldrich.com For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The precision and accuracy of such methods are validated according to established guidelines. sigmaaldrich.com

Table 1: Exemplary HPLC Conditions for Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. sigmaaldrich.com |

| Mobile Phase A | 0.1% Formic Acid in Water or Phosphate Buffer (pH 2.5-7.0) | Buffering controls the ionization state of the molecule, ensuring reproducible retention. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the nonpolar stationary phase. |

| Elution Mode | Gradient | Allows for the separation of a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at ~265 nm | The aromatic rings provide strong UV absorbance for sensitive detection. |

| Column Temp. | 25-40 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule with the size and polarity of this compound (Molecular Weight: 234.21 g/mol ), direct GC analysis can be challenging due to its likely high boiling point and potential for thermal degradation in the injector port.

Research Findings: Direct injection GC methods have been successfully developed for the less complex parent molecule, nicotinamide, using specialized semi-polar columns. bevital.no However, for this compound, derivatization might be necessary to increase its volatility and thermal stability. This process involves chemically modifying the amide group to a less polar, more volatile derivative. While this adds a step to sample preparation, it can significantly improve chromatographic performance. A GC method coupled with a mass spectrometer (GC-MS) would be ideal for separating and identifying both the compound and any volatile impurities. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the sensitive and selective detection power of tandem mass spectrometry. This makes it the gold standard for impurity identification and metabolite profiling. nih.gov

Research Findings: For purity profiling, an LC-MS method would separate the target compound from its synthesis-related impurities. The mass spectrometer can then provide the exact molecular weight of each separated peak, aiding in its identification. For even greater structural insight, tandem MS (MS/MS) is used. The parent ion of an impurity is selected, fragmented, and the resulting fragment ions are analyzed to elucidate its structure, which is especially useful for identifying unknown degradation products or process impurities. nih.gov

In metabolite profiling, LC-MS/MS is used to detect and quantify the compound and its metabolites in biological matrices like plasma or urine. nih.govorganicchemistrydata.org After administration, the parent compound can be metabolized through various pathways, such as hydroxylation, methylation, or cleavage of the amide bond. An LC-MS/MS method would be developed to separate these potentially more polar metabolites from the parent drug. organicchemistrydata.org Detection is often performed in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion-to-product ion transition is monitored for each analyte, providing exceptional sensitivity and selectivity. organicchemistrydata.org

Table 2: Hypothetical LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules; the pyridine nitrogen is readily protonated. |

| Precursor Ion (Q1) | m/z 235.1 | Corresponds to the protonated molecule [M+H]⁺ of this compound. |

| Product Ions (Q3) | Hypothetical | Fragments would be determined experimentally; may include loss of the amide group (C₇H₄F₂N⁺, m/z 129.0) or fragments of the pyridine ring. |

| Collision Energy | To be optimized | The energy required to induce fragmentation of the precursor ion. |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about a molecule's structure by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and environment.

Research Findings: Although specific spectral data for this compound is not readily available in published literature, the expected chemical shifts and coupling patterns can be predicted based on data from analogous structures like other 5-arylnicotinates and difluorophenyl derivatives. sigmaaldrich.com

¹H NMR: The proton spectrum would show distinct signals for each of the aromatic protons on the pyridine and difluorophenyl rings. The protons on the pyridine ring (at positions 2, 4, and 6) would appear as distinct multiplets in the downfield region (typically δ 8.0-9.0 ppm). The protons on the difluorophenyl ring would appear further upfield and would exhibit coupling to the adjacent fluorine atoms (H-F coupling), leading to more complex splitting patterns. The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets.

¹³C NMR: The carbon spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the amide would be found significantly downfield (δ ~165-170 ppm). The aromatic carbons would appear in the δ 110-160 ppm range. The carbons directly bonded to fluorine atoms would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), and their chemical shifts would be heavily influenced by the fluorine's electronegativity.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. It is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing impurities. The spectrum for this compound would show two distinct signals, one for each of the non-equivalent fluorine atoms. These signals would likely appear as multiplets due to coupling to each other (F-F coupling) and to adjacent aromatic protons (H-F coupling).

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling |

|---|---|---|

| ¹H | 8.5 - 9.2 (Pyridine-H) | Multiplets (m) |

| 7.0 - 7.5 (Phenyl-H) | Multiplets (m), showing H-F coupling | |

| 7.5 - 8.0 (Amide-NH₂) | Broad singlets (br s) | |

| ¹³C | ~167 | Carbonyl (C=O) |

| 110 - 165 | Aromatic carbons, some showing C-F coupling | |

| ¹⁹F | -100 to -120 | Multiplets (m), showing F-F and H-F coupling |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Research Findings: An IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. While a specific spectrum is not published, data from nicotinamide and other aromatic amides allow for reliable predictions. The most prominent signals would be from the amide and aromatic functionalities.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3150 | N-H stretching (symmetric & asymmetric) | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Rings |

| ~1680 | C=O stretching (Amide I band) | Amide Carbonyl |

| ~1600 | N-H bending (Amide II band) & C=C stretching | Amide & Aromatic Rings |

| 1400 - 1100 | C-N stretching | Amide |

| 1250 - 1100 | C-F stretching | Aryl-Fluoride |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique used to determine the light-absorbing properties of a molecule in solution. The analysis involves passing a beam of UV and visible light through a sample and measuring the absorbance at various wavelengths. The resulting spectrum is characteristic of the molecule's electronic structure, specifically the electron transitions between energy levels. For aromatic and conjugated systems like this compound, UV-Vis spectroscopy can confirm the presence of the chromophoric moieties (the pyridine and difluorophenyl rings) and is often used to determine the concentration of the compound in a solution via the Beer-Lambert law.

While related compounds such as nicotinamide exhibit characteristic absorption maxima (λmax) around 210 nm and 260 nm, specific experimental data for the UV-Vis spectrum of this compound is not prominently available in reviewed scientific literature. mdpi.com The substitution of the difluorophenyl group onto the nicotinamide structure is expected to influence the electronic environment and thus shift the absorption maxima. The precise λmax values for this compound would need to be determined experimentally by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, and analyzing it with a calibrated spectrophotometer across the UV-Vis range.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Elucidation

For a compound like this compound, obtaining a single crystal suitable for XRD would allow for the elucidation of its complete solid-state structure. The process involves growing a high-quality crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed structural model.

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of structurally related compounds provides insight into the type of data that would be obtained. For instance, the crystallographic study of N-(2,4-difluorophenyl)-2-fluorobenzamide, which shares the 2,4-difluorophenylamine moiety, yielded detailed structural parameters. mdpi.com A hypothetical data table for this compound, based on a typical XRD analysis, would include the parameters shown below.

Table 1: Example of Crystallographic Data Obtained from Single-Crystal X-ray Diffraction. Note: The following data is for the related compound N-(2,4-Difluorophenyl)-2-fluorobenzamide and is presented for illustrative purposes only, as specific data for this compound is not publicly available. mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₃H₈F₃NO |

| Formula Weight | 267.21 |

| Temperature | 294(1) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| Unit Cell Dimensions | a = 12.011(3) Å, b = 4.881(2) Å, c = 12.541(4) Å |

| α = 90°, β = 117.85(3)°, γ = 90° | |

| Volume | 649.9(4) ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.365 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.148 |

The data from such an analysis would confirm the connectivity of the difluorophenyl and nicotinamide parts and detail the planarity of the aromatic rings and the orientation of the amide group. Furthermore, it would identify key intermolecular interactions, such as the hydrogen bonds formed by the amide N-H and carbonyl oxygen, which dictate how the molecules pack together in the solid state.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides a fundamental check of a sample's purity and confirms that its empirical formula is consistent with its proposed structure. The process involves the combustion of a small, precise amount of the substance under controlled conditions and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

For this compound, with the molecular formula C₁₂H₈F₂N₂O, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (234.21 g/mol ). cookechem.com The experimental results from an elemental analyzer must closely match these theoretical values, typically within a narrow margin of ±0.4%, to verify the compound's identity and high purity. chemenu.com

Table 2: Theoretical vs. Experimental Elemental Composition for this compound.

| Element | Theoretical % (Calculated) | Experimental % (Found) |

| Carbon (C) | 61.55 | Data not available |

| Hydrogen (H) | 3.44 | Data not available |

| Nitrogen (N) | 11.96 | Data not available |

The "Found" column would be populated with data from the experimental analysis of a synthesized batch. A close correlation between the calculated and found values provides strong evidence that the correct compound has been synthesized and is free from significant impurities containing these elements.

Future Research Directions and Potential Applications

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic promise of nicotinamide (B372718) derivatives is broad, with current research indicating activity in oncology, immunology, and infectious diseases. mdpi.comniscpr.res.innih.gov Future investigations into 5-(2,4-Difluorophenyl)nicotinamide should aim to expand this scope by exploring novel biological targets. Given that related compounds have shown effects on enzymes crucial for cellular energy and signaling, such as NAD-dependent enzymes and kinases, new research could focus on less-explored pathways. nih.govmdpi.com

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Niacin and its derivatives play a role in cellular energy metabolism and DNA repair, processes which are often impaired in neurodegenerative conditions. mdpi.com Investigating the effect of this compound on neuronal cell survival and function could open new avenues for treatment.

Metabolic Disorders: As a nicotinamide derivative, the compound is intrinsically linked to the NAD/NADH redox system, which is central to metabolism. mdpi.com Its potential to modulate metabolic pathways could be explored in the context of diseases like diabetes and non-alcoholic fatty liver disease.

Inflammatory Conditions: Nicotinamide itself has anti-inflammatory properties. nih.gov Future studies could assess whether this compound can modulate key inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. For example, some nicotinamide derivatives are being studied for their antimetastatic effects in melanoma by influencing the tumor microenvironment. nih.gov

Research has shown that various nicotinamide derivatives can act as inhibitors for targets like VEGFR-2, a key factor in angiogenesis, and histone deacetylases (HDACs), which are involved in epigenetic regulation. mdpi.comrsc.org A logical next step would be to screen this compound against a wide panel of kinases and other enzymes to identify novel, high-affinity targets and unlock new therapeutic possibilities.

Design and Synthesis of Next-Generation Analogues with Improved Potency or Selectivity

The process of drug discovery is iterative, involving the continuous refinement of a lead compound's structure to optimize its properties. For this compound, future research will focus on the rational design and synthesis of next-generation analogues. The primary goals of these efforts are to enhance biological potency against a specific target, improve selectivity to minimize off-target effects, and optimize pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). mdpi.comrsc.org

Key strategies in the design of new analogues include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on both the nicotinamide and the difluorophenyl rings, researchers can determine which chemical features are critical for biological activity. nih.govnih.gov For instance, altering the position or type of halogen on the phenyl ring could significantly impact binding affinity and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or metabolic stability.

Computational Modeling: Molecular docking and other in silico techniques can predict how newly designed analogues will interact with their biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. niscpr.res.inrsc.org

The synthesis of these new compounds often involves multi-step chemical reactions. For example, a common route might involve the initial synthesis of a nicotinoyl chloride intermediate, which is then reacted with various amines to produce a library of nicotinamide derivatives. mdpi.com The resulting analogues would undergo rigorous in vitro testing to assess their inhibitory activity (e.g., IC50 values) against their intended targets. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic view of how this compound and its future analogues affect biological systems, the integration of multi-omics data is essential. This systems-biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a detailed map of the molecular changes induced by the compound. frontiersin.orgrsc.orgmaastrichtuniversity.nl This approach moves beyond the study of a single target to reveal the compound's broader impact on cellular networks. nih.gov

The application of multi-omics can provide critical insights into:

Mechanism of Action: By observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) following treatment, researchers can elucidate the compound's primary mechanism of action and identify previously unknown biological pathways it may influence. nih.gov

Biomarker Discovery: Multi-omics analyses can identify molecular signatures that correlate with a response to the compound. frontiersin.org These biomarkers could be used in future clinical settings to predict which patients are most likely to benefit from the therapy.

Off-Target Effects: A comprehensive multi-omics profile can reveal unintended interactions with other proteins and pathways, providing an early indication of potential side effects. maastrichtuniversity.nl

By applying a network-based approach to integrate these different layers of omics data, researchers can build detailed models of the compound's biological effects, leading to a more complete and nuanced understanding than is possible with traditional methods. frontiersin.org This deep biological insight is invaluable for advancing the compound through the drug development pipeline.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(2,4-Difluorophenyl)nicotinamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : A multi-step synthesis typically involves coupling 2,4-difluorophenylboronic acid with a nicotinamide precursor via Suzuki-Miyaura cross-coupling . Optimization should employ factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial experiment (catalyst, temperature, solvent) can identify interactions between variables and maximize yield . Post-synthesis, purity should be verified via HPLC (≥97%) and melting point analysis (e.g., 261–263°C for analogous compounds) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Thermogravimetric analysis (TGA) can assess thermal stability, while differential scanning calorimetry (DSC) confirms melting behavior .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties and bioactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for electronic properties) and molecular docking (e.g., AutoDock Vina for target binding affinity) can predict interactions with biological targets. Quantitative structure-property relationship (QSPR) models, trained on datasets like those from CC-DPS, correlate structural descriptors (e.g., logP, polar surface area) with solubility or permeability . Validate predictions experimentally via parallel artificial membrane permeability assays (PAMPA) .

Q. How should researchers design experiments to evaluate bioactivity against specific enzymatic targets?

- Methodological Answer : Use a hybrid factorial and quasi-experimental design. For example, test concentration gradients (1–100 µM) against the target enzyme (e.g., kinase) in triplicate, with positive/negative controls. Include time-dependent assays to monitor inhibition kinetics. Data analysis should employ ANOVA for significance (p < 0.05) and Cohen’s d for effect size . For in vitro-to-in vivo extrapolation (IVIVE), combine enzyme inhibition data with physiologically based pharmacokinetic (PBPK) modeling .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., assay type, cell line variability). Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). Apply Bayesian statistics to quantify uncertainty and update prior probability distributions. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies ensure stability during long-term storage of this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond). Optimize storage in amber vials under inert gas (N₂) at –20°C. For lyophilized formulations, assess residual moisture via Karl Fischer titration .

Methodological Innovations

Q. How can AI-driven platforms enhance the optimization of synthetic pathways?

- Methodological Answer : Implement reinforcement learning (RL) algorithms to iteratively adjust reaction parameters (e.g., solvent polarity, stoichiometry) based on real-time yield data. Platforms like COMSOL Multiphysics integrate AI with chemical kinetics simulations to predict optimal conditions. Autonomous labs can execute high-throughput experimentation (HTE) with robotic liquid handlers .

Q. What orthogonal validation approaches are recommended for confirming target engagement?

- Methodological Answer : Combine biochemical assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target binding in live cells. Use CRISPR-Cas9 knockout models to validate phenotypic effects. Cross-reference with chemoproteomics data (e.g., affinity-based protein profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.